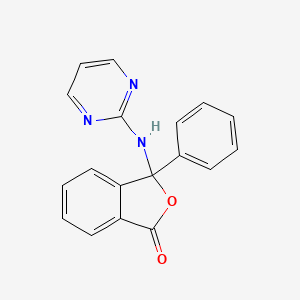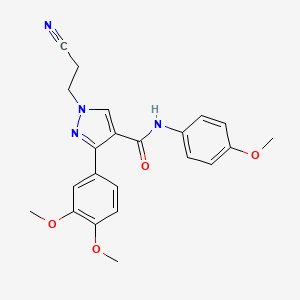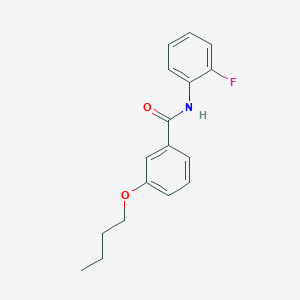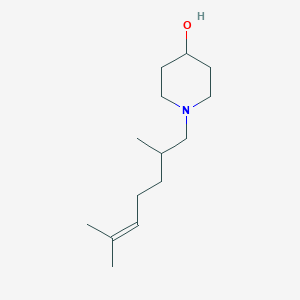
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one, also known as PPA-BF, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential application in various scientific research fields.
Mécanisme D'action
The mechanism of action of 3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one is not fully understood. However, it has been reported to modulate various cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Furthermore, it has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune response. Furthermore, it has been reported to induce apoptosis in cancer cells and inhibit their proliferation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various experimental conditions. Furthermore, it has a low toxicity profile, making it suitable for in vitro and in vivo studies. However, 3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has some limitations, such as its relatively low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has great potential for further research and development. Future studies could focus on elucidating its mechanism of action, identifying its molecular targets, and optimizing its pharmacological properties. Furthermore, 3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one could be evaluated for its potential application in other scientific research fields, such as neurodegenerative diseases, cardiovascular disorders, and metabolic disorders.
Méthodes De Synthèse
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one can be synthesized using a multi-step process. The first step involves the condensation of 2-aminopyrimidine with benzaldehyde, followed by the cyclization of the resulting intermediate with 2-hydroxybenzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-oxidant properties.
Propriétés
IUPAC Name |
3-phenyl-3-(pyrimidin-2-ylamino)-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-16-14-9-4-5-10-15(14)18(23-16,13-7-2-1-3-8-13)21-17-19-11-6-12-20-17/h1-12H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNWWIGNAUZFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5084289.png)
![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)

![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)

![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)
![1-methyl-2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5084324.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5084332.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5084354.png)
